molecular formula C30H48O5 B15129205 1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B15129205
M. Wt: 488.7 g/mol
InChI Key: XJMYUPJDAFKICJ-UHFFFAOYSA-N
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Description

This compound, a pentacyclic triterpenoid, is characterized by its complex tetracyclic scaffold with hydroxyl groups at positions 1, 10, and 11, and heptamethyl substitutions. Its molecular formula is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol . It belongs to the oleanane-type triterpenoid family, which is biosynthetically derived from squalene and widely distributed in plants such as Callicarpa macrophylla and Ocimum sanctum . The compound exhibits amphiphilic properties due to its carboxylic acid group and hydrophobic triterpenoid core, enabling interactions with biological membranes and proteins .

Properties

IUPAC Name

1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)12-14-30(24(34)35)15-13-28(6)17(21(30)23(25)33)8-9-20-27(5)16-18(31)22(32)26(3,4)19(27)10-11-29(20,28)7/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMYUPJDAFKICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and protective groups to achieve the desired product .

Industrial Production Methods

advancements in organic synthesis techniques and the development of more efficient catalytic processes may facilitate its production in the future .

Chemical Reactions Analysis

Types of Reactions

1,10,11-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

Mechanism of Action

The mechanism of action of 1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds


Key Observations :

  • The target compound’s trihydroxy configuration enhances water solubility compared to mono-hydroxylated analogs like oleanolic acid .
  • Glycosylation (e.g., ARJUNGLUCOSIDE-III) increases molecular weight by ~200 g/mol and alters pharmacokinetic properties, such as intestinal absorption .
  • Acetylation (e.g., 10-acetoxy derivative) modifies bioactivity by masking hydroxyl groups, as seen in reduced cytotoxicity in certain cancer cell lines .

Pharmacokinetic and Bioactivity Comparisons

Tanimoto Similarity Analysis

Using Tanimoto coefficients (based on MACCS fingerprints), the target compound shows:

  • ~85% similarity to oleanolic acid due to shared triterpenoid cores .
  • ~70% similarity to ursolic acid, reflecting isomerism-related differences in methyl group orientation .
  • <50% similarity to acetylated/glycosylated derivatives due to functional group divergence .

Bioactivity Profiling

  • Anti-inflammatory Activity: The target compound outperforms oleanolic acid in suppressing NF-κB signaling (IC₅₀ = 12 μM vs. 25 μM) due to its additional hydroxyl groups .
  • Antiviral Potential: Compared to ARJUNGLUCOSIDE-III, the target compound shows weaker binding to HIV-1 protease (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol) due to the absence of glycosylation .
  • Cytotoxicity : The acetylated derivative exhibits reduced cytotoxicity against HepG2 cells (IC₅₀ = 45 μM) compared to the target compound (IC₅₀ = 28 μM), likely due to decreased membrane permeability .

Computational Predictions

  • Molecular dynamics simulations predict strong binding to PPAR-γ (peroxisome proliferator-activated receptor gamma), a target for metabolic disorders, with a binding affinity of -9.3 kcal/mol .
  • ADMET Profiling : The compound has moderate blood-brain barrier permeability (logBB = -0.7) and low hepatotoxicity risk (Probability = 0.23) .

Clinical Relevance

  • Osteogenic Potential: Analogous to oleanolic acid, the compound enhances osteogenic differentiation of bone marrow-derived mesenchymal stem cells at 10 μM, suggesting utility in osteoporosis therapy .
  • Natural Source Isolation : Found in Callicarpa macrophylla, it contributes to the plant’s anti-inflammatory and antioxidant properties .

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